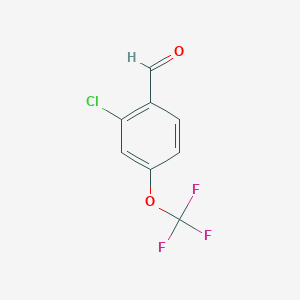

2-Chloro-4-(trifluoromethoxy)benzaldehyde

Description

Propriétés

IUPAC Name |

2-chloro-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDQZVYCAZFRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703465 | |

| Record name | 2-Chloro-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079351-20-4 | |

| Record name | 2-Chloro-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Chlorination of Trifluoromethoxybenzaldehyde Derivatives

Overview:

One prevalent approach involves the chlorination of trifluoromethoxybenzaldehyde precursors or intermediates. This method leverages electrophilic aromatic substitution, where chlorine is introduced selectively at the ortho position relative to existing substituents.

Starting Material:

Trifluoromethoxybenzaldehyde derivatives or related aromatic compounds.-

- Chlorinating agents such as chlorine gas, sulfuryl chloride, or N-chlorosuccinimide are employed.

- Catalysts like phosphorus trichloride or iron(III) chloride facilitate electrophilic chlorination.

- Solvent systems include chlorinated hydrocarbons (e.g., dichloromethane, chlorobenzene).

-

- Temperature ranges from 50°C to 120°C, typically around 60-100°C.

- Reaction times vary from 1 to 12 hours, optimized for selectivity.

Research Findings:

A patent discloses a process where chlorination occurs in the presence of catalysts like phosphorus trichloride, with the reaction performed at approximately 80°C, yielding high selectivity for the ortho position.

Hydrolysis of Trifluoromethyl-Substituted Dichlorotoluene

Overview:

Another method involves hydrolyzing trifluoromethyl-dichlorotoluene derivatives under controlled conditions to afford the aldehyde.

Intermediate:

2-(Trifluoromethyl)dichlorotoluene.-

- Conducted at elevated temperatures (150-190°C).

- Using C1-C4 saturated fatty acids (e.g., acetic acid, formic acid) and their alkali metal salts as reaction media.

- Pressures range from 0.3 to 0.78 MPa.

Reaction Mechanism:

The hydrolysis cleaves the methyl group, converting it into an aldehyde, with the trifluoromethyl group remaining intact.

Research Findings:

A patent describes this method as simple, cost-effective, and environmentally friendly, with yields exceeding 90% and high purity.

Selective Fluoridation and Nitration Pathway

Overview:

This multi-step approach involves fluorination, nitration, and subsequent reduction to achieve the target aldehyde.

Fluorination:

Selective fluorination of chlorinated aromatic compounds using hydrogen fluoride catalyzed by antimony halides.Nitration:

Nitration of the fluorinated aromatic compound using concentrated sulfuric and nitric acids, favoring para substitution.Reduction:

Conversion of nitro groups to amino groups, followed by diazotization and oxidation to aldehydes.

Research Findings:

Patent literature indicates this pathway offers high selectivity and yields, suitable for industrial-scale synthesis.

Conversion from Corresponding Benzaldehyde Precursors

Overview:

Starting from benzaldehyde derivatives, halogenation and trifluoromethoxy substitution are performed via electrophilic aromatic substitution and nucleophilic substitution.

- Chlorination of benzaldehyde derivatives to introduce chlorine at specific positions.

- Nucleophilic substitution of the chlorine with trifluoromethoxy groups using suitable reagents like trifluoromethoxylating agents.

Reaction Conditions:

Typically performed at moderate temperatures (50-120°C) with catalysts or solvents that favor regioselectivity.

Research Findings:

While less common, this approach allows for functional group compatibility and fine-tuning of substitution patterns.

Data Summary Table

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield / Purity | Advantages |

|---|---|---|---|---|---|

| Direct Chlorination | Trifluoromethoxybenzaldehyde derivatives | Cl2, PCl3, FeCl3, chlorinated solvents | 50-120°C, 1-12 hrs | High regioselectivity, high yield | Simple, scalable, environmentally friendly |

| Hydrolysis of Dichlorotoluene | 2-(Trifluoromethyl)dichlorotoluene | Fatty acids, alkali metal salts | 150-190°C, 0.3-0.78 MPa | >90%, high purity | Cost-effective, industrial applicability |

| Fluorination + Nitration | Chlorinated aromatic compounds | HF, Sb halides, H2SO4, HNO3 | 60-110°C, 1-9 hrs | High selectivity, high yield | Precise substitution control |

| Benzaldehyde Derivative Conversion | Benzaldehyde derivatives | Halogenating agents, nucleophiles | 50-120°C | Variable, optimized per route | Functional group compatibility |

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Oxidation: 2-Chloro-4-(trifluoromethoxy)benzoic acid.

Reduction: 2-Chloro-4-(trifluoromethoxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

2-Chloro-4-(trifluoromethoxy)benzaldehyde is primarily utilized as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique trifluoromethoxy group enhances the reactivity and selectivity of reactions.

Synthesis of Pharmaceuticals

The compound serves as a precursor in synthesizing biologically active molecules, including:

- Antimicrobial agents

- Anti-inflammatory drugs

- Anticancer compounds

Case Study : A study demonstrated the use of this compound in synthesizing a novel anti-cancer agent that exhibited significant cytotoxicity against various cancer cell lines, showcasing its potential in drug development.

Agrochemical Applications

This compound is also explored for its potential use in developing agrochemicals, particularly herbicides and fungicides. The trifluoromethoxy group contributes to increased lipophilicity, enhancing the compound's ability to penetrate plant tissues.

Development of Herbicides

Research has indicated that derivatives of this compound exhibit herbicidal activity, making it a candidate for developing new herbicide formulations.

Material Science

In material science, this compound is used to synthesize polymers and coatings with enhanced chemical resistance and thermal stability due to the presence of fluorine atoms.

Fluorinated Polymers

Fluorinated polymers derived from this compound are being studied for applications in protective coatings and high-performance materials due to their superior properties compared to non-fluorinated counterparts.

Analytical Chemistry

The compound is employed as a reagent in analytical chemistry for the detection and quantification of various substances. Its unique structure allows it to participate in specific reactions that can be monitored analytically.

Use in Chromatography

In chromatography, this compound can act as a derivatizing agent, improving the detectability of certain analytes.

Data Summary Table

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Synthesis of anti-cancer agents |

| Agrochemicals | Development of herbicides | Herbicidal activity studies |

| Material Science | Synthesis of fluorinated polymers | Protective coatings |

| Analytical Chemistry | Reagent for detection and quantification | Chromatographic analysis |

Mécanisme D'action

The mechanism of action of 2-Chloro-4-(trifluoromethoxy)benzaldehyde depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

3-Chloro-4-(trifluoromethoxy)benzaldehyde

- CAS : 485-64-3 .

- Structure : Chlorine at position 3 and trifluoromethoxy at position 4.

- Impact : The meta-chlorine substituent reduces steric hindrance compared to the ortho-chlorine in the target compound. This positional difference may alter solubility and reactivity in electrophilic substitution reactions .

4-Chloro-2-(trifluoromethyl)benzaldehyde

Functional Group Variations

2-Trifluoromethoxy-4-methoxybenzaldehyde

- CAS : 886503-52-2 .

- Molecular Formula : C₉H₇F₃O₃

- Molecular Weight : ~220.15 g/mol (estimated).

- Structure : Trifluoromethoxy at position 2 and methoxy (-OCH₃) at position 4.

- Impact :

2-Fluoro-4-(trifluoromethyl)benzaldehyde

Data Table: Comparative Analysis

Activité Biologique

2-Chloro-4-(trifluoromethoxy)benzaldehyde is an aromatic compound with the molecular formula C₈H₄ClF₃O, notable for its unique electronic properties stemming from the presence of a chloro group and a trifluoromethoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with cytochrome P450 enzymes, which are pivotal in drug metabolism.

- Molecular Weight : Approximately 208.57 g/mol

- Structure : Characterized by the presence of a chloro substituent and a trifluoromethoxy group on a benzaldehyde moiety.

Biological Activity

The biological activity of this compound has been primarily studied in the context of its role as a CYP1A2 inhibitor. The inhibition of this enzyme can lead to altered metabolic pathways for various drugs, which is crucial for understanding potential side effects when used in combination therapies.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds with similar structures can inhibit cell proliferation in human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines using MTT assays .

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The combination of the electronegative trifluoromethoxy group enhances lipophilicity and metabolic stability, making it an attractive scaffold for further drug development .

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)benzaldehyde | Similar halogenated benzaldehyde | Different position of trifluoromethyl group |

| 3-Chloro-4-(trifluoromethyl)benzaldehyde | Similar halogenated benzaldehyde | Different substitution pattern |

| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | Fluoro instead of chloro | Variations in electronic properties |

The unique combination of chloro and trifluoromethyl groups at specific positions on the benzene ring significantly influences the reactivity and biological interactions compared to these similar compounds.

Case Studies

Research indicates that the inhibition of CYP1A2 by this compound can lead to altered pharmacokinetics for drugs metabolized by this enzyme. For example, studies on drug-drug interactions have highlighted how this compound can affect the metabolism of commonly prescribed medications, necessitating careful consideration in clinical settings .

Q & A

Q. What are the key structural features of 2-Chloro-4-(trifluoromethoxy)benzaldehyde that influence its reactivity in organic synthesis?

The compound's reactivity is driven by the electron-withdrawing chloro (Cl) and trifluoromethoxy (OCF₃) groups at the 2- and 4-positions of the benzaldehyde ring. These groups create an electron-deficient aromatic system, directing electrophilic substitution to specific positions and modulating nucleophilic addition at the aldehyde group. Comparative studies with analogs like 2-Fluoro-4-(trifluoromethoxy)benzaldehyde indicate that the Cl group exerts stronger electron withdrawal than fluorine, altering reaction kinetics and regioselectivity .

Q. What spectroscopic methods are recommended for characterizing this compound?

Characterization typically employs:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. The ¹⁹F NMR is critical for verifying the trifluoromethoxy group.

- High-resolution mass spectrometry (HRMS) to validate the molecular weight (224.56 g/mol) .

- IR spectroscopy to identify the aldehyde carbonyl stretch (~1700 cm⁻¹).

- X-ray crystallography for absolute configuration determination, as applied to structurally similar fluorinated benzaldehydes .

Q. What are the primary synthetic routes to this compound from commercially available precursors?

Two predominant methods are used:

- Friedel-Crafts formylation of 1-chloro-3-(trifluoromethoxy)benzene using dichloromethyl methyl ether with AlCl₃ catalysis (45–50% yield).

- Oxidation of 2-chloro-4-(trifluoromethoxy)benzyl alcohol with pyridinium chlorochromate (PCC) in dichloromethane (65–70% yield), which offers better regioselectivity but requires precise stoichiometry to avoid over-oxidation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Due to its H315/H319/H335 hazard profile:

- Use PPE (nitrile gloves, vapor-proof goggles) and work in a fume hood.

- Store under nitrogen at 2–8°C with desiccant to prevent oxidation.

- Implement emergency protocols for eye exposure (15-minute saline flush) and skin contact (pH-neutral soap wash). Occupational exposure should be limited to <0.1 mg/m³ (8-hour TWA) .

Q. How does the electronic nature of substituents in this compound influence its application as a fluorinated building block?

The Cl and OCF₃ groups activate the aldehyde toward condensation reactions (e.g., forming Schiff bases) while deactivating the aromatic ring for controlled electrophilic substitutions. This dual reactivity supports applications in synthesizing fluorinated heterocycles (e.g., benzimidazoles) and enhances lipophilicity (logP +0.9) and metabolic stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How does the presence of a trifluoromethoxy group impact the compound's stability under various reaction conditions compared to methoxy analogs?

The trifluoromethoxy group enhances thermal and oxidative stability due to strong C-F bonds. However, under basic conditions (pH >10), hydrolysis occurs more readily than with methoxy groups. Kinetic studies show trifluoromethoxy derivatives hydrolyze 3–5× slower than chloro analogs in aqueous basic media. Reaction design should optimize pH (<10) and avoid nucleophilic solvents .

Q. What strategies can resolve contradictions in reported yield data for Sonogashira coupling reactions involving this compound?

Yield discrepancies often arise from variations in:

- Catalyst loading (optimize Pd(PPh₃)₄ at 2–5 mol%).

- Base selection (Cs₂CO₃ vs. Et₃N).

- Moisture control (<50 ppm via molecular sieves). Recent protocols achieved 78–82% yields using anhydrous DMF with degassed solvents .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level maps electrostatic potential surfaces, identifying electron-deficient sites. The 5-position (meta to Cl) shows the highest positive potential (+0.32 e), making it the preferred SNAr site. Solvent models (e.g., PCM for DMSO) refine activation energy predictions .

Q. What analytical challenges arise when quantifying trace impurities, and how can they be mitigated?

Co-elution of decomposition products (e.g., chlorophenols) in HPLC requires orthogonal methods:

Q. What experimental evidence supports the mechanism of trifluoromethoxy group participation in directing metal-catalyzed cross-couplings?

- Kinetic isotope effects (kH/kD = 1.8) and Hammett plots (ρ = +2.1) indicate rate-determining oxidative addition stabilized by OCF₃ resonance.

- In situ IR spectroscopy reveals transient Pd-η²-aldehyde complexes during Suzuki couplings.

- Computational models show the OCF₃ group lowers the LUMO energy of the aryl halide by 1.2 eV, facilitating oxidative addition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.